molecular formula C15H9BrClNO2 B2467706 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione CAS No. 1425943-26-5

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

Cat. No. B2467706
CAS RN: 1425943-26-5
M. Wt: 350.6
InChI Key: CPSDZWUWQNPAEO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H9BrClNO2 . It has a molecular weight of 350.59 . This compound is part of the isoindoline family, which is present in a wide array of bioactive molecules .


Synthesis Analysis

The synthesis of isoindoline derivatives, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, has been achieved using simple heating and relatively quick solventless reactions . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is characterized by an isoindoline-1,3-dione core, which is a heterocyclic ring, with a bromo-chlorobenzyl group attached .


Chemical Reactions Analysis

Isoindolines, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .


Physical And Chemical Properties Analysis

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is a solid at room temperature . It has a molecular weight of 350.59 and a molecular formula of C15H9BrClNO2 .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to have diverse chemical reactivity and promising applications . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds are also being explored for their potential use as herbicides . The unique chemical structure of these compounds could potentially be leveraged to develop more effective and environmentally friendly herbicides .

Colorants and Dyes

Isoindoline-1,3-dione derivatives are being used in the development of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 make them suitable for such applications .

Polymer Additives

These compounds are being investigated for their potential use as additives in polymers . Their unique chemical properties could potentially enhance the performance and durability of various types of polymers .

Organic Synthesis

Isoindoline-1,3-dione derivatives are being used in organic synthesis . They are being employed in various synthetic strategies to construct compounds with various substitution patterns .

Photochromic Materials

These compounds are also being explored for their potential use in the development of photochromic materials . These are materials that change their color when exposed to light, and isoindoline-1,3-dione derivatives could potentially enhance their performance .

Safety and Hazards

While specific safety and hazard information for 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione is not available, it’s worth noting that isoindoline-1,3-dione compounds have shown evidence of toxicity .

Future Directions

The isoindoline family, including 2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione, continues to be a promising area of research due to its wide range of biological activities . Future studies could focus on the impact of additional alkylating imides on the survival of blood cancer cells .

properties

IUPAC Name

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSDZWUWQNPAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

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